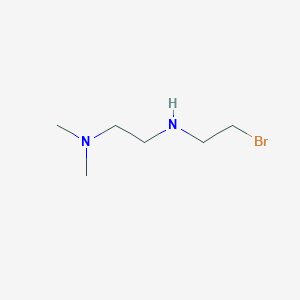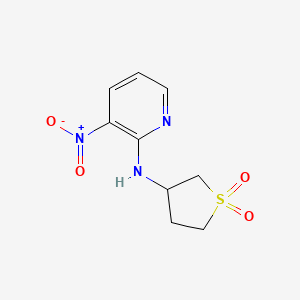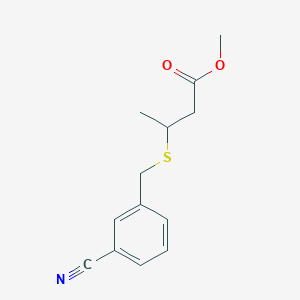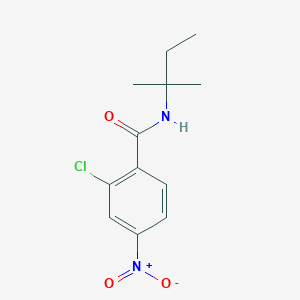
2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and a tert-pentyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide typically involves the following steps:
Amidation: The nitro-chlorobenzene is then reacted with tert-pentylamine in the presence of a suitable catalyst to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration process efficiently.
Catalytic Amidation: Employing high-efficiency catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitro-N-(tert-pentyl)benzamide when using an amine nucleophile.
Reduction: The major product is 2-chloro-4-amino-N-(tert-pentyl)benzamide.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitro-N-(tert-pentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrobenzamide: Lacks the tert-pentyl group, making it less hydrophobic.
4-Nitro-N-(tert-pentyl)benzamide: Lacks the chloro group, affecting its reactivity.
2-Chloro-N-(tert-pentyl)benzamide: Lacks the nitro group, altering its electronic properties.
Uniqueness
2-Chloro-4-nitro-N-(tert-pentyl)benzamide is unique due to the combination of the chloro, nitro, and tert-pentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H15ClN2O3 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-6-5-8(15(17)18)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,16) |
Clave InChI |
FABJYSVVHDMRAS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


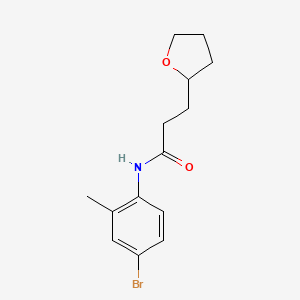
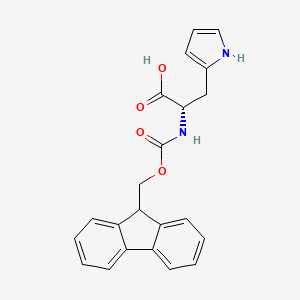
![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)

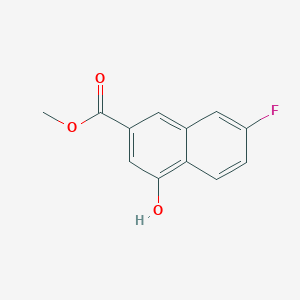
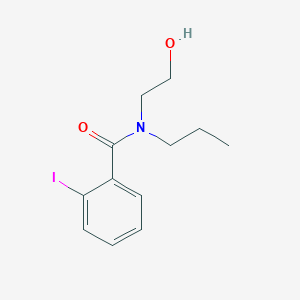
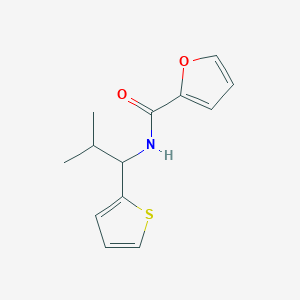
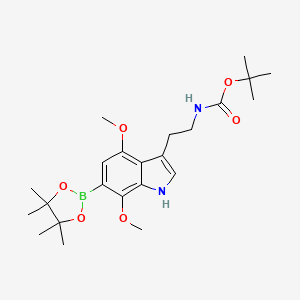
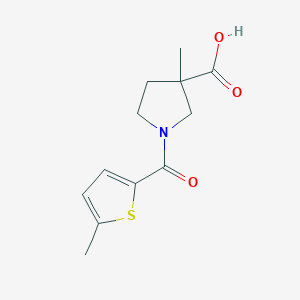
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
